molecular formula C24H22ClNO3 B11700258 N-(2-benzoyl-4-chlorophenyl)-2-(4-propylphenoxy)acetamide

N-(2-benzoyl-4-chlorophenyl)-2-(4-propylphenoxy)acetamide

Cat. No.: B11700258
M. Wt: 407.9 g/mol
InChI Key: FBZROPODNFMSMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzoyl-4-chlorophenyl)-2-(4-propylphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as pharmaceuticals, agrochemicals, and materials science due to their diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-(4-propylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-benzoyl-4-chloroaniline and 4-propylphenol.

    Acylation Reaction: The 2-benzoyl-4-chloroaniline undergoes an acylation reaction with chloroacetyl chloride to form an intermediate.

    Etherification: The intermediate is then reacted with 4-propylphenol in the presence of a base to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Processes: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-2-(4-propylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Amines and alcohols.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-(4-propylphenoxy)acetamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoylphenyl)-2-(4-propylphenoxy)acetamide
  • N-(2-benzoyl-4-chlorophenyl)-2-(4-methylphenoxy)acetamide

Uniqueness

N-(2-benzoyl-4-chlorophenyl)-2-(4-propylphenoxy)acetamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H22ClNO3

Molecular Weight

407.9 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-(4-propylphenoxy)acetamide

InChI

InChI=1S/C24H22ClNO3/c1-2-6-17-9-12-20(13-10-17)29-16-23(27)26-22-14-11-19(25)15-21(22)24(28)18-7-4-3-5-8-18/h3-5,7-15H,2,6,16H2,1H3,(H,26,27)

InChI Key

FBZROPODNFMSMY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.